![molecular formula C5H6F3N3O B6617750 [4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol CAS No. 1506211-07-9](/img/structure/B6617750.png)
[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol, also known as TFE-triazol, is an organic compound with a broad range of applications in the scientific research field. It is a colorless liquid with a boiling point of 94.6 °C and a melting point of -22.9 °C. TFE-triazol has been used in various research fields, including organic synthesis, medicinal chemistry, and drug discovery.
Aplicaciones Científicas De Investigación
[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol has been used in various scientific research fields, including organic synthesis, medicinal chemistry, and drug discovery. It is used as a reagent in organic synthesis to form new compounds, and it can also be used as a catalyst in certain reactions. In medicinal chemistry, [4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol is used to synthesize various drugs, such as antifungal agents, antibiotics, and anti-cancer drugs. In drug discovery, it is used as a building block for the synthesis of novel compounds.
Mecanismo De Acción
The exact mechanism of action of [4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol is not yet fully understood. However, it is thought that the compound may act as a proton donor, which can facilitate the formation of covalent bonds between two molecules. Additionally, it may act as a Lewis acid, which can help to activate certain molecules for further reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of [4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol are not yet fully understood. However, it has been shown to have antifungal and antibacterial properties, and it is thought to be involved in the regulation of certain metabolic pathways. Additionally, it has been shown to have an inhibitory effect on certain enzymes, which can have both beneficial and harmful effects depending on the context.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol has several advantages for lab experiments. It is a relatively inexpensive reagent, and it is easy to synthesize and scale up for larger batches. Additionally, it is non-toxic and has a low boiling point, making it easy to work with in the lab. However, it is important to note that the compound is highly flammable and should be handled with care.
Direcciones Futuras
There are several potential future directions for [4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol research. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted on its potential applications in organic synthesis, medicinal chemistry, and drug discovery. Finally, research could be conducted on its potential toxicity or other safety-related issues.
Métodos De Síntesis
[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol can be synthesized via a two-step process, starting with the reaction between trifluoroethyl alcohol and hydrazine. The reaction between these two compounds results in the formation of a hydrazone intermediate, which is then reacted with a hydroxylamine to form the desired [4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol. This synthesis method is simple, cost-effective, and can be easily scaled up for larger batches.
Propiedades
IUPAC Name |
[4-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3O/c6-5(7,8)2-11-3-9-10-4(11)1-12/h3,12H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKNYZUIDUBMNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(N1CC(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

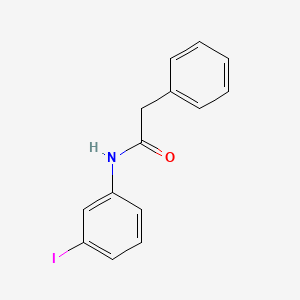
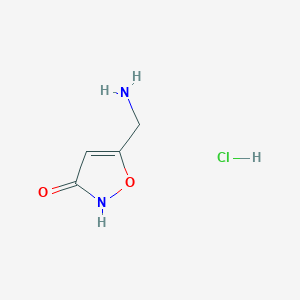
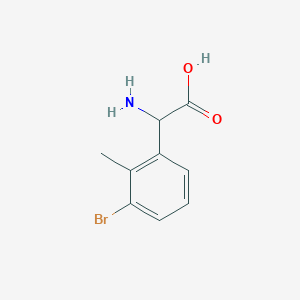
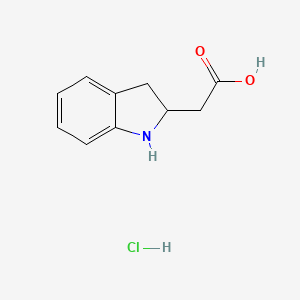


![tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B6617712.png)
![3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline](/img/structure/B6617719.png)
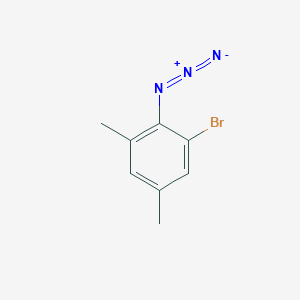

![N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-[1-(methylamino)ethyl]benzene-1-sulfonamide](/img/structure/B6617742.png)
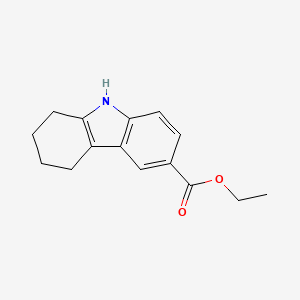
![(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B6617771.png)
